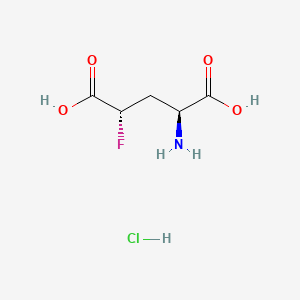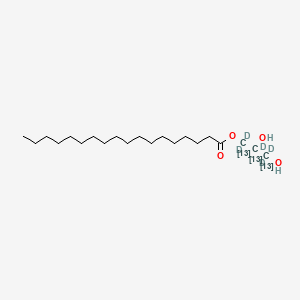
1-Stearoyl-rac-glycerol-13C3,d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Stearoyl-rac-glycerol-13C3,d5 is a stable isotope-labeled compound. It is a derivative of 1-Stearoyl-rac-glycerol, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium (d5). This compound is primarily used in scientific research to study metabolic pathways, chemical reactions, and molecular interactions due to its labeled isotopes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Stearoyl-rac-glycerol-13C3,d5 typically involves the esterification of stearic acid with glycerol, where the glycerol is isotopically labeled with carbon-13 and deuterium. The reaction is usually carried out under controlled conditions to ensure the incorporation of the isotopes at the desired positions. Common reagents include stearic acid, isotopically labeled glycerol, and catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is performed under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s isotopic purity and chemical integrity. The production is carried out in specialized facilities equipped with reactors, distillation units, and analytical instruments to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Stearoyl-rac-glycerol-13C3,d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stearic acid and glycerol derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Stearic acid and glycerol derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted glycerol esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-rac-glycerol-13C3,d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of lipid-based drugs.
Industry: Applied in the development of new materials and formulations, including cosmetics and food additives.
Wirkmechanismus
The mechanism of action of 1-Stearoyl-rac-glycerol-13C3,d5 involves its incorporation into metabolic pathways where it mimics the behavior of natural glycerol esters. The isotopic labels allow researchers to track its movement and transformation within biological systems. The compound interacts with enzymes and other molecular targets involved in lipid metabolism, providing insights into the underlying biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Stearoyl-rac-glycerol: The non-labeled version of the compound.
1-Oleoyl-rac-glycerol: A similar compound with an oleic acid ester instead of stearic acid.
1-Palmitoyl-rac-glycerol: Contains palmitic acid instead of stearic acid.
Uniqueness
1-Stearoyl-rac-glycerol-13C3,d5 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds that lack isotopic labels, making it a valuable tool in various scientific studies.
Eigenschaften
Molekularformel |
C21H42O4 |
|---|---|
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxy(1,2,3-13C3)propyl] octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |
InChI-Schlüssel |
VBICKXHEKHSIBG-NZWLKZTNSA-N |
Isomerische SMILES |
[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
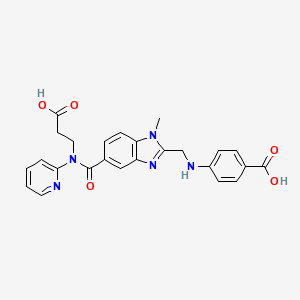
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
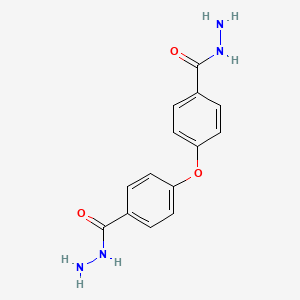
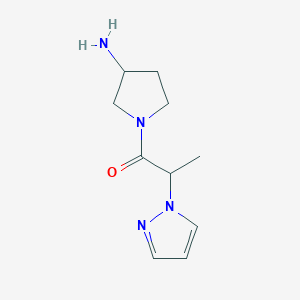

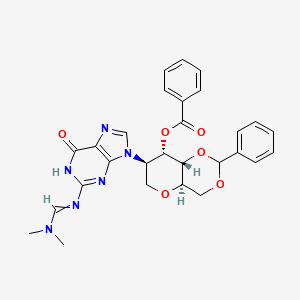
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
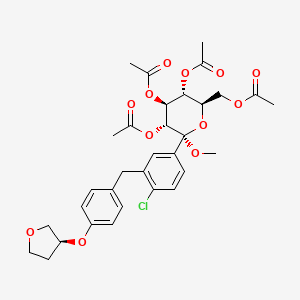
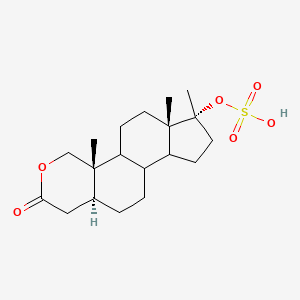
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
